molecular formula C12H17BrOZn B14872178 (4-i-Butyloxy-3,5-dimethylphenyl)Zinc bromide

(4-i-Butyloxy-3,5-dimethylphenyl)Zinc bromide

Cat. No.: B14872178
M. Wt: 322.5 g/mol
InChI Key: FBCZSZHNUSJRNL-UHFFFAOYSA-M
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Description

(4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and stability in solution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by the use of a catalyst or an activator to enhance the reactivity of zinc. The general reaction can be represented as follows:

ArBr+ZnArZnBr\text{ArBr} + \text{Zn} \rightarrow \text{ArZnBr} ArBr+Zn→ArZnBr

where ArBr represents the aryl bromide and ArZnBr represents the organozinc compound.

Industrial Production Methods

On an industrial scale, the production of (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation: It can transfer its aryl group to other metals, such as palladium or nickel, which are commonly used in cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in an inert atmosphere to prevent oxidation.

    Transmetalation: Palladium or nickel catalysts are often used, along with ligands to stabilize the metal center and enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific electrophile or metal catalyst used. For example, in a cross-coupling reaction with an alkyl halide, the product would be a new aryl-alkyl compound.

Scientific Research Applications

Chemistry

In chemistry, (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.

Biology and Medicine

While direct applications in biology and medicine are less common, the compound can be used in the synthesis of biologically active molecules. For example, it can be employed in the preparation of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Industry

In the industrial sector, (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide is used in the production of fine chemicals and specialty materials. Its reactivity and selectivity make it a valuable reagent in the manufacture of high-value products.

Mechanism of Action

The mechanism by which (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or transmetalation. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal catalyst used.

Comparison with Similar Compounds

Similar Compounds

  • (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
  • (2,4-diiso-butyloxyphenyl)zinc bromide

Comparison

Compared to (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide and (2,4-diiso-butyloxyphenyl)zinc bromide, (4-iso-butyloxy-3,5-dimethylphenyl)zinc bromide may exhibit different reactivity and selectivity due to the presence of the iso-butyloxy group. This structural difference can influence the compound’s behavior in chemical reactions, making it more suitable for certain applications.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-2-(2-methylpropoxy)benzene-5-ide

InChI

InChI=1S/C12H17O.BrH.Zn/c1-9(2)8-13-12-10(3)6-5-7-11(12)4;;/h6-7,9H,8H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

FBCZSZHNUSJRNL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OCC(C)C.[Zn+]Br

Origin of Product

United States

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